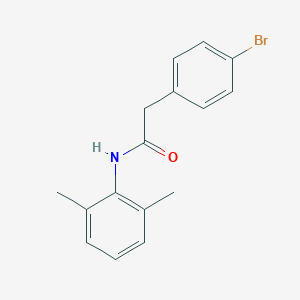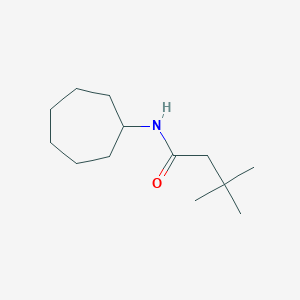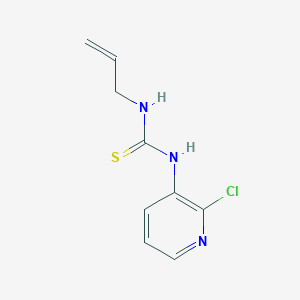
N-allyl-N'-(2-chloro-3-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(2-chloro-3-pyridinyl)thiourea, commonly known as 'CPTU', is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
CPTU has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. CPTU has also been studied for its potential use as a pesticide and herbicide. Additionally, CPTU has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of CPTU is not fully understood. However, it has been suggested that CPTU may act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition may lead to the suppression of various biological processes, including tumor growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
CPTU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of various viruses. Additionally, CPTU has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPTU in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. Additionally, CPTU is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using CPTU in lab experiments is its potential toxicity. Researchers must take care to use appropriate safety measures when handling CPTU.
Zukünftige Richtungen
There are several future directions for research on CPTU. One area of interest is the development of new drugs based on the structure of CPTU. Additionally, further studies are needed to fully understand the mechanism of action of CPTU. Finally, more research is needed to determine the potential applications of CPTU in the development of new pesticides and herbicides.
Synthesemethoden
The synthesis of CPTU involves the reaction of allyl isothiocyanate and 2-chloro-3-pyridinylamine in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product can be determined through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Eigenschaften
Produktname |
N-allyl-N'-(2-chloro-3-pyridinyl)thiourea |
|---|---|
Molekularformel |
C9H10ClN3S |
Molekulargewicht |
227.71 g/mol |
IUPAC-Name |
1-(2-chloropyridin-3-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C9H10ClN3S/c1-2-5-12-9(14)13-7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H2,12,13,14) |
InChI-Schlüssel |
JQFHYKWKIWSJCZ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC1=C(N=CC=C1)Cl |
Kanonische SMILES |
C=CCNC(=S)NC1=C(N=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)
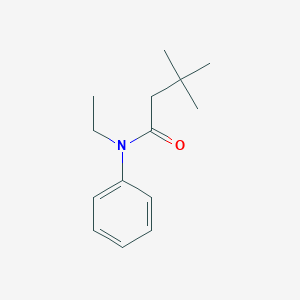
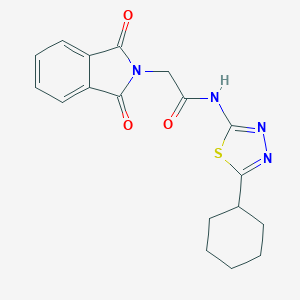
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)
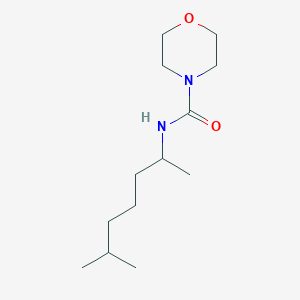
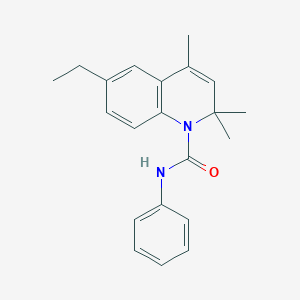
![4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B262251.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B262252.png)
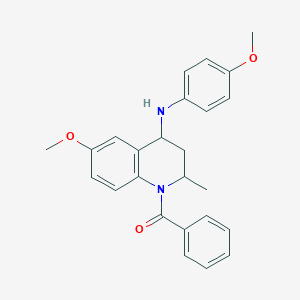
![8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B262256.png)
